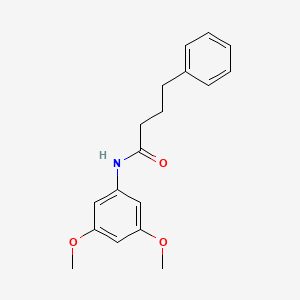![molecular formula C17H14F3N5O B5858129 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)
2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has been the subject of much scientific research in recent years. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is an important target for the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
TAK-659 is a selective inhibitor of BTK, a key enzyme involved in the signaling pathways of B cells. BTK plays a critical role in the survival and proliferation of B cells, as well as the activation of downstream signaling pathways. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, as well as the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent activity against B-cell malignancies in preclinical studies. In addition to its anti-tumor effects, TAK-659 also has immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the potential for off-target effects. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively low solubility, which can make it challenging to work with in lab experiments.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies with TAK-659 and other agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the potential use of TAK-659 in combination with chimeric antigen receptor (CAR) T-cell therapy for the treatment of B-cell malignancies. Additionally, further studies are needed to better understand the potential role of TAK-659 in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methylbenzyl chloride with sodium azide to produce 4-methylphenyl azide. This intermediate is then reacted with 3-(trifluoromethyl)benzylamine to form the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to produce TAK-659. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. In preclinical studies, TAK-659 has demonstrated potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also shown efficacy in models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-11-5-7-12(8-6-11)16-22-24-25(23-16)10-15(26)21-14-4-2-3-13(9-14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAJJQVUDUBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)

![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)




![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)